molecular formula C20H24N2O B7809397 1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol

1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol

Cat. No.: B7809397
M. Wt: 308.4 g/mol
InChI Key: UXMCCLUTRFCSTQ-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol is a benzimidazole-derived compound characterized by a butanol chain linked to a benzimidazole core substituted with a 2,5-dimethylbenzyl group. Benzimidazole derivatives are widely studied for their pharmacological and agrochemical applications due to their heterocyclic aromatic structure, which enables diverse biological interactions .

Key structural features include:

  • Benzimidazole core: A bicyclic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions.
  • 2,5-Dimethylbenzyl substituent: A hydrophobic aryl group that may enhance lipid solubility and membrane permeability.
  • Butan-1-ol chain: A hydroxyl-containing alkyl chain that could influence solubility and metabolic stability.

Properties

IUPAC Name

1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-4-7-19(23)20-21-17-8-5-6-9-18(17)22(20)13-16-12-14(2)10-11-15(16)3/h5-6,8-12,19,23H,4,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMCCLUTRFCSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The introduction of the 2,5-dimethylbenzyl group can be achieved through Friedel-Crafts alkylation, using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the attachment of the butanol side chain, which can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzimidazole derivatives, focusing on substituent effects, molecular properties, and biological activity.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents on Benzimidazole Molecular Weight (g/mol) Key Functional Groups
1-[1-(2,5-Dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol C₂₀H₂₄N₂O 2,5-Dimethylbenzyl 308.42 Benzimidazole, butanol
1-(2,5-Dimethoxyphenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone C₂₈H₂₉N₃O₃ 2,5-Dimethylbenzyl, pyrrolidinone 455.56 Pyrrolidinone, dimethoxyphenyl
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine C₁₄H₁₂ClN₃ 4-Chlorophenyl 257.72 Chlorophenyl, amine
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine C₁₄H₁₂N₄O₂ 4-Nitrophenyl 268.27 Nitrophenyl, amine

Key Observations

Substituent Effects: The 2,5-dimethylbenzyl group in the target compound confers steric bulk and hydrophobicity compared to the 4-chlorophenyl and 4-nitrophenyl groups in analogs. This may reduce water solubility but enhance interactions with lipophilic targets .

Biological Activity: Compounds with 4-nitrophenyl substituents (e.g., N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine) exhibit pronounced effects on wheat germination inhibition, likely due to the electron-withdrawing nitro group enhancing reactivity . The target compound’s 2,5-dimethylbenzyl group lacks such strong electron-withdrawing properties, suggesting divergent biological profiles. The pyrrolidinone-containing analog in has a higher molecular weight (455.56 g/mol) and may exhibit reduced bioavailability compared to the target compound (308.42 g/mol) due to increased steric hindrance .

Structural Stability: Crystallographic data from indicate that benzimidazole derivatives exhibit planar geometries with bond lengths (e.g., C-N: ~1.33–1.38 Å) and angles consistent with aromatic stability.

Research Findings and Implications

  • Agrochemical Potential: The compounds with chlorophenyl/nitrophenyl groups demonstrate herbicidal activity, whereas the target compound’s butanol chain and dimethylbenzyl group may redirect its utility toward antifungal or insecticidal applications, as seen in other benzimidazole derivatives .
  • Pharmacological Gaps: While pyrrolidinone-containing analogs () are explored for CNS activity, the target compound’s hydroxyl group could make it a candidate for prodrug development or metabolic engineering .

Biological Activity

1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H20N2O
  • Molecular Weight : 280.3642 g/mol
  • CAS Number : Not provided in the sources.

The compound's biological activity is primarily attributed to its structural features, including the benzimidazole moiety, which is known for its ability to interact with various biological targets. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can bind to receptors, modulating their activity and potentially influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Activity

Benzimidazole derivatives are also explored for their anticancer properties:

  • Cell Line Studies : In studies involving cancer cell lines, these compounds demonstrated cytotoxic effects, leading to reduced cell viability and induction of apoptosis . Specific pathways involved include the modulation of apoptosis-related proteins and cell cycle regulators.

α-Amylase Inhibition

Another notable biological activity is the inhibition of α-amylase:

  • Diabetes Management : Compounds in this class have been evaluated for their ability to inhibit α-amylase, which is crucial for carbohydrate digestion. This activity suggests potential applications in managing diabetes by controlling blood glucose levels .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Showed that this compound inhibited the growth of E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
Cytotoxicity Assay Demonstrated that the compound reduced viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines by more than 50% at concentrations above 10 µM .
α-Amylase Inhibition Study Reported an IC50 value of 40 µM for α-amylase inhibition, indicating moderate potency compared to standard inhibitors .

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